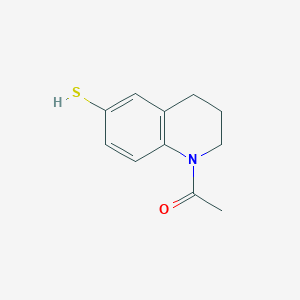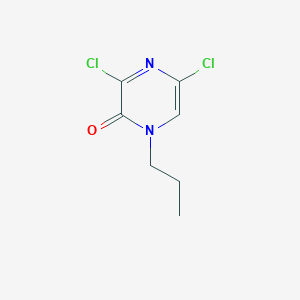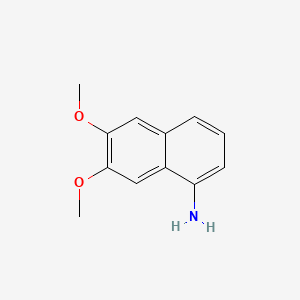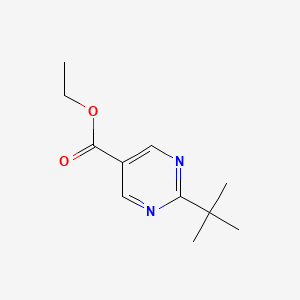![molecular formula C9H6N4O2 B11895294 5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)
5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5,8,9,11-tetrazatriciclo[64002,6]dodeca-1(12),2,4,6,10-pentaeno-4-carboxílico es un compuesto orgánico complejo que se caracteriza por su estructura tricíclica única que contiene múltiples átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5,8,9,11-tetrazatriciclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaeno-4-carboxílico generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la ciclización de precursores apropiados en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación de la estructura tricíclica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación, como cromatografía y cristalización, para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5,8,9,11-tetrazatriciclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaeno-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El hidruro de litio y aluminio y el borohidruro de sodio son agentes reductores que se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se utilizan en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir formas reducidas del compuesto con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
El ácido 5,8,9,11-tetrazatriciclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaeno-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 5,8,9,11-tetrazatriciclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaeno-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Pirrolo[2,3-f]indazol: Otro compuesto tricíclico con potenciales actividades biológicas.
2,4,5,10-tetrazatriciclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaeno: Un compuesto estructuralmente relacionado con propiedades similares.
Unicidad
El ácido 5,8,9,11-tetrazatriciclo[64002,6]dodeca-1(12),2,4,6,10-pentaeno-4-carboxílico es único debido a su estructura tricíclica específica y la presencia de múltiples átomos de nitrógeno, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H6N4O2 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-1-5-7(12-6)3-13-8(5)2-10-4-11-13/h1-4H,(H,10,11)(H,14,15) |
Clave InChI |
RZXFQSJNNUCOFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=CN=CNN3C=C2N=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


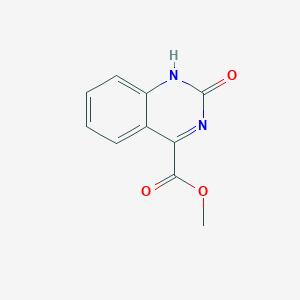
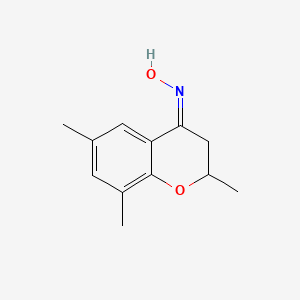
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
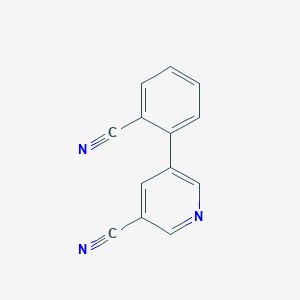

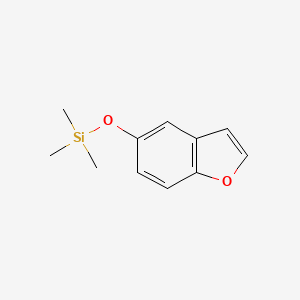

![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)

